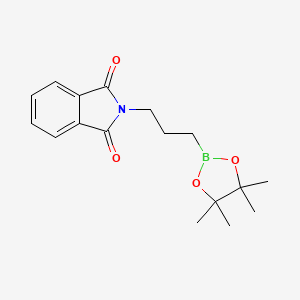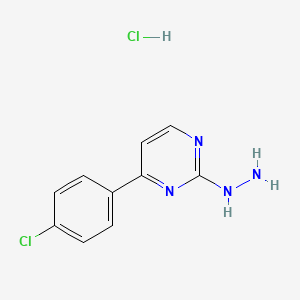
4-Oxo-4-(4-propylphenyl)butanoyl chloride
Overview
Description
4-Oxo-4-(4-propylphenyl)butanoyl chloride is a chemical compound that belongs to the family of ketones. It is also known as 4-Propyl-4-phenyl-2-oxobutanoyl chloride or PPOBC. This compound has a molecular formula of C13H15ClO2 and a molecular weight of 242.71 g/mol. It is a colorless liquid that is used in various scientific research applications.
Scientific Research Applications
Synthesis of Methyl 2-Hydroxy-4-oxo-4-Phenylbutanoates
A study by Zhang et al. (2009) outlines a synthesis method for methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation, which involves 2-acetoxybutanoyl chloride. This method facilitates the production of various 4-arylbutanoates, significant for synthesizing biologically active compounds, including ACE inhibitors (Zhang, M. N. A. Khan, P. Gong, & Y. S. Lee, 2009).
Synthesis of Aminophosphonic Acids
Research by Reyes-Rangel et al. (2006) involves N-acylation using (diethoxyphosphoryl)butanoyl chloride, leading to the synthesis of pharmacologically relevant aminophosphonic acids (Reyes-Rangel, Marañón, Avila-Ortiz, Parrodi, Quintero, & Juaristi, 2006).
Optical Gating of Synthetic Ion Channels
Ali et al. (2012) utilized a derivative of butanoic acid for optical gating in nanofluidic devices, showing potential applications in controlled release, sensing, and information processing (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Synthesis of Novel Indole-Based Hybrid Oxadiazole Scaffolds
A study by Nazir et al. (2018) discusses the transformation of 4-(1H-indol-3-yl)butanoic acid into various compounds, demonstrating its potential as an intermediate in synthesizing novel molecules with therapeutic applications (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Catalytic Applications in Suzuki Coupling Reactions
Wolfe et al. (1999) investigated palladium catalysts in Suzuki coupling reactions, where compounds like 4-chlorobutanoyl chloride are utilized (Wolfe, Singer, Yang, & Buchwald, 1999).
Oxidation Studies of Phenyl Butanoic Acid
Vannamuthu et al. (2015) conducted studies on the oxidation of 4-oxo-4-phenyl butanoic acid, contributing to the understanding of reaction kinetics and thermodynamics in organic chemistry (Vannamuthu, Malik, Shafi, Mansoor, & Abdul, 2015).
Safety and Hazards
4-Oxo-4-(4-propylphenyl)butanoyl chloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-oxo-4-(4-propylphenyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMHZCFGDNCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)
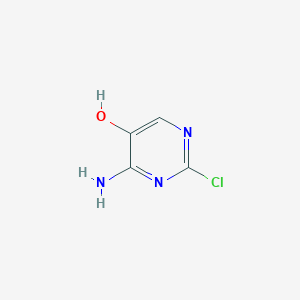
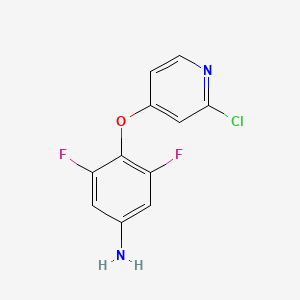

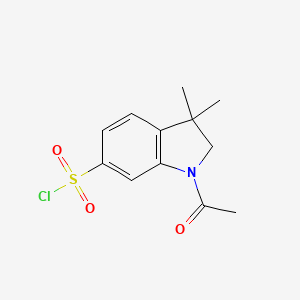


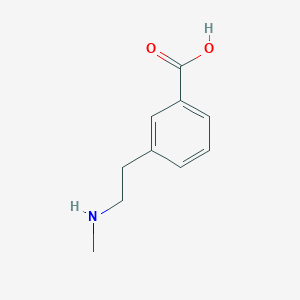
![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B1407464.png)
